molecular formula C24H34 B14217254 1,1'-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene CAS No. 824400-83-1

1,1'-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene

Cat. No.: B14217254
CAS No.: 824400-83-1
M. Wt: 322.5 g/mol
InChI Key: QJZNVNKOSYSOKB-UHFFFAOYSA-N
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Description

1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene is a complex organic compound characterized by its unique structure, which includes a central octane chain substituted with four methyl groups and two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene with a tetramethyloctane derivative under Friedel-Crafts conditions. This reaction requires a strong Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Catalytic hydrogenation can reduce the benzene rings to cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings. Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogens in the presence of a Lewis acid catalyst for halogenation; concentrated nitric acid and sulfuric acid for nitration.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethyloctane: Similar in structure but lacks the benzene rings.

    2,4,5,7-Tetramethyloctane: Another structural isomer with different substitution patterns.

Uniqueness

1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene is unique due to the presence of both the tetramethyloctane chain and the benzene rings, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler alkanes or benzene derivatives alone.

Properties

CAS No.

824400-83-1

Molecular Formula

C24H34

Molecular Weight

322.5 g/mol

IUPAC Name

(2,4,5,7-tetramethyl-5-phenyloctan-4-yl)benzene

InChI

InChI=1S/C24H34/c1-19(2)17-23(5,21-13-9-7-10-14-21)24(6,18-20(3)4)22-15-11-8-12-16-22/h7-16,19-20H,17-18H2,1-6H3

InChI Key

QJZNVNKOSYSOKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C1=CC=CC=C1)C(C)(CC(C)C)C2=CC=CC=C2

Origin of Product

United States

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